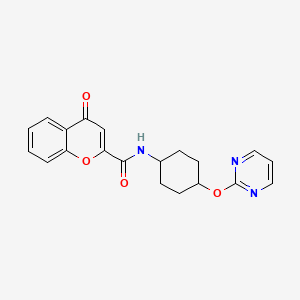

4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-16-12-18(27-17-5-2-1-4-15(16)17)19(25)23-13-6-8-14(9-7-13)26-20-21-10-3-11-22-20/h1-5,10-14H,6-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGISHJTHDOTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the cyclohexyl group and the pyrimidinyl moiety. Common reagents used in these steps include cyclohexanone, pyrimidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds share the 4-oxo-4H-chromene-2-carboxamide backbone but differ in substituent groups, which critically influence bioactivity and physicochemical properties. Key examples include:

Key Observations :

- The target compound ’s pyrimidin-2-yloxy group offers dual hydrogen-bond acceptor sites (N atoms), contrasting with the electron-deficient trifluoromethyl-benzothiazole in , which may enhance metabolic stability.

- Pyridine-thiazole derivatives leverage heteroaromatic diversity, possibly broadening target selectivity.

Functional and Pharmacological Insights

- Trifluoromethyl-benzothiazole derivatives are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets.

- Benzylpiperidine-containing compounds frequently target central nervous system receptors, leveraging blood-brain barrier penetration.

- The pyrimidine-cyclohexyl motif in the target compound may align with antiviral or anticancer scaffolds, as pyrimidine derivatives are common in nucleotide analogs .

Physicochemical Properties

- Lipophilicity : The trans-cyclohexyl group in the target compound likely reduces solubility compared to the piperidinyl analog but improves membrane permeability.

- Electron Distribution : The pyrimidine ring’s electron-deficient nature contrasts with the electron-rich benzothiazole in , affecting redox stability and metabolism.

Biological Activity

The compound 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromene core with a carboxamide functional group and a pyrimidine moiety. Its structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical physiological pathways. Notably, studies have indicated that compounds with similar structures exhibit:

- Inhibition of Enzymatic Activity : Many chromene derivatives have shown potential as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory processes .

- Antioxidant Properties : The presence of the chromene scaffold often correlates with antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Efficacy Against Specific Targets

Research has demonstrated that the compound exhibits significant inhibitory effects against several targets:

- Cholinesterases : In vitro studies have reported dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for Alzheimer's disease treatment .

- Cyclooxygenase and Lipoxygenase Inhibition : The compound has been evaluated for its anti-inflammatory properties through inhibition of COX-2 and LOX enzymes, which are implicated in various inflammatory conditions .

Study 1: Enzyme Inhibition Assays

A study investigated the inhibitory effects of the compound on AChE and BChE. The IC50 values were determined as follows:

| Enzyme | IC50 Value (μM) |

|---|---|

| AChE | 10.4 |

| BChE | 7.7 |

These results suggest potent inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of similar chromene derivatives. The compound demonstrated moderate inhibition of COX-2 and LOX-15, with kinetic studies revealing promising results:

| Enzyme | Inhibition (%) |

|---|---|

| COX-2 | 50% at 25 μM |

| LOX-15 | 45% at 25 μM |

This suggests that the compound may serve as an effective anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for constructing the chromene-carboxamide core of this compound?

The chromene-carboxamide scaffold can be synthesized via a four-step sequence involving aminohydroxamates and methyl trimethoxyacetate. Key steps include cyclization under mild conditions to form the fused pyrimidinone ring and subsequent amidation. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like N-hydroxyhypoxanthine derivatives .

Q. How is stereochemical control achieved during the functionalization of the (1r,4r)-cyclohexyl moiety?

Stereoselective reduction of 4-(dibenzylamino)cyclohexan-1-one using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc as a proton source ensures retention of the (1r,4r) configuration. Reductive amination or alkylation steps require chiral catalysts or resolved intermediates to maintain enantiomeric purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- X-ray crystallography : Resolve space groups (e.g., P2₁/n or C2/c) to confirm anti-rotamer conformations of the amide bond relative to the chromene oxygen .

- NMR spectroscopy : Key signals include δ 8.60–8.64 ppm (pyrimidine protons) and δ 3.73–3.68 ppm (cyclohexyl methine protons) .

- Mass spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z 452 [M+H]⁺ for derivatives) .

Advanced Research Questions

Q. How do polymorphic forms (e.g., hemihydrate vs. anhydrous) impact pharmacological properties?

Polymorphs exhibit distinct hydrogen-bonding networks and solubility profiles. For example, hemihydrate forms (C18H15NO4·0.5H2O) in space group C2/c show altered dissolution kinetics compared to anhydrous P1 polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical for phase identification .

Q. What strategies address low yields in regioselective pyrimidin-2-yloxycyclohexyl coupling?

- Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to block competing amine sites during nucleophilic aromatic substitution .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for pyrimidinyloxy intermediates (e.g., 120°C, 30 min, DMF solvent) .

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

- Substitution at C4 : Introducing methylpiperazine (e.g., 4-methylpiperazin-1-yl) improves CSF1R inhibition (IC₅₀ < 50 nM) by enhancing hydrophobic interactions .

- Chiral modifications : (1r,4r) cyclohexyl configurations increase blood-brain barrier penetration, as demonstrated in PROTAC degraders like XL01126 .

Q. What computational tools predict binding interactions with leucine-rich repeat kinase 2 (LRRK2)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model the compound’s interaction with LRRK2’s ATP-binding pocket. Key residues (e.g., Lys1906, Asp2017) form hydrogen bonds with the chromene carbonyl and pyrimidine N1 .

Methodological Challenges & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields?

Q. Why do crystallographic studies show conflicting amide conformations (cis vs. trans)?

Solvent polarity during crystallization influences rotamer stability. Polar solvents (e.g., MeOH) favor trans-amide conformers (O=C-N dihedral angle ~180°), while apolar solvents stabilize cis forms .

Biological & Pharmacological Applications

Q. What in vitro assays validate target engagement for kinase inhibition?

Q. How are prodrug strategies (e.g., cyclodextrin conjugates) used to enhance bioavailability?

β-cyclodextrin conjugates improve aqueous solubility via host-guest complexation. Characterization requires NMR titration (1H-ROESY) to confirm inclusion geometry and HPLC-MS for purity assessment (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.